
6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride is a chemical compound with the molecular formula C14H18ClFN2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorine atom attached to the 6th carbon of an isoindolin-1-one ring. Additionally, a piperidin-4-ylmethyl group is attached to the 2nd carbon of the isoindolin-1-one ring .Physical And Chemical Properties Analysis
The molecular weight of this compound is 284.76 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
Research on naphthalimide model compounds, including "2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione hydrochloride" (a structurally related compound), has shown significant insights into their luminescent properties and photo-induced electron transfer mechanisms. These findings highlight the potential of such compounds in the development of pH probes and fluorescent materials due to their characteristic fluorescence quenching behaviors by the PET process from alkylated amine donors (Gan, Chen, Chang, & Tian, 2003).
Synthesis and Acetylcholinesterase Inhibition
A study on the synthesis of "6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride" demonstrates an efficient method involving in situ generated oxime formation, internal cyclisation, and subsequent alkaline hydrolysis. The synthesized compounds have been identified as potent acetylcholinesterase inhibitors, presenting a potential application in treating neurodegenerative diseases (Basappa, Mantelingu, Sadashiva, & Rangappa, 2004).
Antiproliferative Activity and Structural Analysis
Another study focuses on the synthesis of a novel bioactive heterocycle, "4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone," from 3-(piperidin-4-yl)benzo[d]isoxazole. The compound exhibits antiproliferative activity, and its structure was extensively characterized, demonstrating the importance of inter and intra-molecular hydrogen bonds in stabilizing the molecule. This insight can be beneficial for designing new therapeutic agents (Prasad et al., 2018).
Antimalarial Activity
Research on Mannich base derivatives of "4-(7-chloroquinolin-4-ylamino)-2,6-bis(piperidin-1-ylmethyl)phenol" and its fluorinated analogs has revealed their potential as antimalarial agents. These compounds exhibit significant activity against Plasmodium falciparum strains, underscoring the therapeutic potential of fluoro-substituted isoindolin-1-one derivatives in malaria treatment (Barlin, Ireland, Nguyen, Kotecka, & Rieckmann, 1994).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell . It should be kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
6-fluoro-2-(piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-12-2-1-11-9-17(14(18)13(11)7-12)8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHDHCPNRHAOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CC3=C(C2=O)C=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2606302.png)
![4-((1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2606303.png)
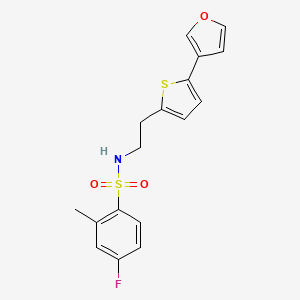
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2606308.png)
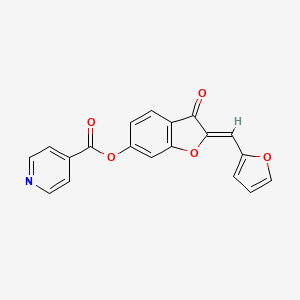
![2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime](/img/structure/B2606310.png)
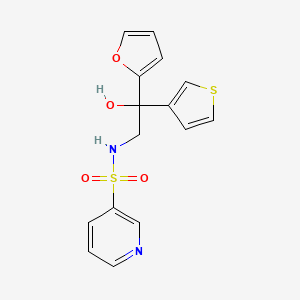
![6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606314.png)

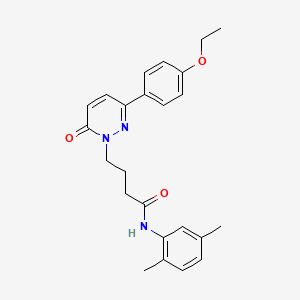
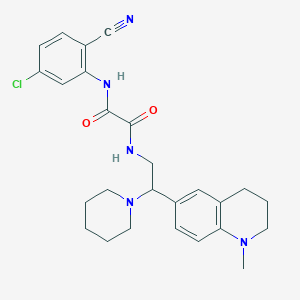
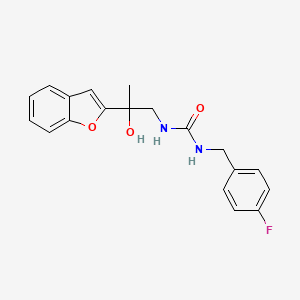
![(4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2606322.png)
![N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2606324.png)